N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a synthetic compound known for its application as a herbicide safener. It is often used in conjunction with other herbicides to enhance crop safety and efficacy. The compound’s structure includes a thiazole ring, a cyclopropane carboxamide group, and a cyclopropylcarbamoyl methyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reagents to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The thiazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are explored to understand its potential effects and applications.
Medicine: Research investigates its potential as a therapeutic agent or as a safener in combination with other drugs.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in plants. It accelerates the detoxification process of herbicides, thereby reducing their phytotoxicity and enhancing crop safety. The compound may interact with enzymes involved in herbicide metabolism, leading to increased degradation and reduced accumulation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide: Shares a similar thiazole and cyclopropane structure but differs in functional groups.
N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide: Contains a furan ring instead of a cyclopropane carboxamide group
Uniqueness
N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its role as a herbicide safener sets it apart from other similar compounds, making it valuable in agricultural applications .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-10(13-8-3-4-8)5-9-6-18-12(14-9)15-11(17)7-1-2-7/h6-8H,1-5H2,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUPUTZQKGCGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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